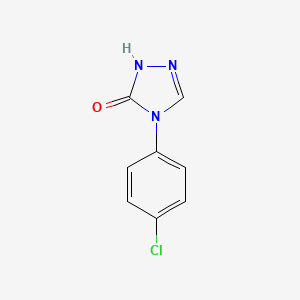

5-oxo-4-(4-clorofenil)-4,5-dihidro-1H-1,2,4-triazol

Descripción general

Descripción

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente de Fosforilación

5-oxo-4-(4-clorofenil)-4,5-dihidro-1H-1,2,4-triazol: puede utilizarse como agente de fosforilación. Esta aplicación es crucial en el campo de la bioquímica, donde la fosforilación juega un papel clave en la activación o desactivación de enzimas y receptores. La capacidad del compuesto para donar un grupo fosfato puede aprovecharse en varios ensayos bioquímicos e investigaciones .

Síntesis de Agentes Antimicrobianos

Este compuesto sirve como reactivo en la síntesis de agentes antimicrobianos. Sus propiedades estructurales pueden contribuir a la creación de nuevos fármacos que pueden inhibir el crecimiento de microorganismos, lo cual es vital en la lucha contra las bacterias resistentes a los antibióticos .

Desarrollo de Agentes Antioxidantes

El potencial del compuesto para actuar como antioxidante lo hace valioso en el desarrollo de agentes que pueden proteger las células del estrés oxidativo. Esta aplicación es particularmente relevante en la investigación de enfermedades que son causadas o resultan en un aumento del daño oxidativo .

Producción de Agentes Antitumorales

En la investigación del cáncer, This compound puede utilizarse para producir agentes antitumorales. Su estructura química podría modificarse para dirigirse a células cancerosas específicas, convirtiéndolo en un candidato para el desarrollo de terapias contra el cáncer dirigidas .

Síntesis de Prodrogas Antivirales Nucleotídicas

El compuesto puede utilizarse en la síntesis de prodrogas antivirales nucleotídicas. Estas prodrogas están diseñadas para activarse dentro del organismo huésped e interferir con el proceso de replicación viral, lo cual es un enfoque prometedor en el desarrollo de fármacos antivirales .

Química Analítica y Técnicas de Separación

Los derivados de este compuesto, como los que involucran 8-hidroxiquinolina, tienen amplias aplicaciones en química analítica y técnicas de separación. Pueden formar complejos con metales de transición y exhiben actividad antibacteriana y antifúngica, lo cual es beneficioso en el desarrollo de nuevos métodos analíticos .

Actividad Biológica

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antifungal, and antibacterial properties. The unique structural features of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one contribute to its potential therapeutic applications.

- Molecular Formula : C₈H₆ClN₃O

- Molecular Weight : 195.61 g/mol

- CAS Number : 5097-86-9

Anti-inflammatory Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of 1,2,4-triazole can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.

Table 1: COX Inhibition Data for Triazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| Indomethacin | 0.65 | 29.6 | - |

| Compound A (similar structure) | >100 | 20.5 | Low |

| Compound B (with triazole ring) | 18.59 | 2.6 | High |

In one study, a derivative structurally similar to 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one demonstrated a high selectivity for COX-2 inhibition compared to COX-1, suggesting a potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives possess potent antifungal activity against various fungal strains. For example, one study reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Candida species .

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Candida albicans | 0.5 |

| Compound D | Aspergillus niger | 1.0 |

| 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | Candida glabrata | TBD |

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various triazole derivatives for their biological significance. The results indicated that modifications to the triazole ring could enhance biological activity significantly. Specifically, substituents such as halogens or alkyl groups were found to improve potency against specific targets .

In another investigation focusing on the anti-inflammatory properties of triazole derivatives, it was revealed that these compounds could inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests that compounds like 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one may have therapeutic potential in treating inflammatory diseases .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXUOAFWKPAZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599216 | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5097-86-9 | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5097-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.